molecular formula C19H13ClN2 B175178 2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole CAS No. 175712-66-0

2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole

Cat. No. B175178
M. Wt: 304.8 g/mol
InChI Key: FAPPVINMATUQCU-UHFFFAOYSA-N
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Description

“2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . There are several methods for the synthesis of imidazoles, including the reaction of 1,2-diketones and aldehydes using hexamethyldisilazane as a nitrogen source under microwave heating and solvent-free conditions .


Molecular Structure Analysis

Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . It is a highly polar compound, as evidenced by its electric dipole moment .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It has been used in the synthesis of trisubstituted imidazoles through the reaction of 1,2-diketones and aldehydes using hexamethyldisilazane as a nitrogen source under microwave heating and solvent-free conditions .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is a highly polar compound, as evidenced by its electric dipole moment .

Scientific Research Applications

Ambidentate Properties

The study of asymmetric substituted imidazoles like 2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole reveals their ambidentate properties. For instance, 2-[N-(4-Chlorophenyl)carbamoyl]methylthio-4-phenyl-1H-imidazole shows specific reactivity due to its structural characteristics, confirmed by NMR spectroscopy (Ivanova et al., 2005).

Molecular Conformation Analysis

Analyzing the molecular conformation of similar compounds like 1-[(2-chlorophenyl)diphenylmethyl]-1H-imidazole helps in understanding the structural aspects of 2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole. This compound exhibited a unique 'weathercock-type' structure with phenyl rings nearly perpendicular to the imidazole ring (Song & Shin, 1998).

Tautomerism Studies

Research into tautomerism in 2-substituted imidazoles and benzimidazoles, including compounds similar to 2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole, shows how structural changes can influence their properties. For example, changes in concentration and temperature significantly affect proton transfer rates in these compounds (Papadopoulos & Hollstein, 1982).

Antimicrobial Activity

Benzimidazole derivatives, including 2-(3-Chlorophenyl)-1H-benzo[d]imidazole, have been synthesized and shown to have significant in vitro antimicrobial activity. This makes them potential candidates for drug development (Journals Iosr, Chidambaranathan, & Mahalakshmi, 2015).

Quantum-chemical Analysis

Quantum-chemical, IR, NMR, and X-ray diffraction studies of compounds like 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole provide insights into the electronic and structural properties of benzimidazoles. These studies are crucial for understanding the behavior of 2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole in different environments (Özdemir et al., 2011).

Central Nervous System Activity

Research on 1-aryl-2-(thiomethylene benzimidazol-2-yl)-4-(phenyl/p-chlorophenyl)-imidazoles, similar in structure to 2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole, indicates potential CNS depressant activity. These compounds have been shown to have sedative effects in animal models (Anonymous, 2022).

Corrosion Inhibition

Benzimidazole derivatives, including structures related to 2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole, have been investigated for their potential as corrosion inhibitors. This application is significant in material science and engineering (Rouifi et al., 2020).

Electrochromic Properties

Studies on compounds like 4,7-Bis(2,3-dihydrothieno[3,4-b][1],[4]dioxin-5-yl)-2-phenyl-1H-benzo[d]imidazole, which share a similar core structure with 2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole, reveal interesting electrochromic properties. These properties have potential applications in electronic and optoelectronic devices (Akpinar, Nurioglu, & Toppare, 2012).

Safety And Hazards

Imidazole may form combustible dust concentrations in air. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and may damage the unborn child .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

properties

IUPAC Name

2-(3-chlorophenyl)-1-phenylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2/c20-15-8-6-7-14(13-15)19-21-17-11-4-5-12-18(17)22(19)16-9-2-1-3-10-16/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPPVINMATUQCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598298
Record name 2-(3-Chlorophenyl)-1-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole

CAS RN

175712-66-0
Record name 2-(3-Chlorophenyl)-1-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YK Yoon, TS Choon - Archiv der Pharmazie, 2016 - Wiley Online Library
Benzimidazole derivatives have been shown to possess sirtuin‐inhibitory activity. In the continuous search for potent sirtuin inhibitors, systematic changes on the terminal benzene ring …
Number of citations: 9 onlinelibrary.wiley.com

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